molecular formula C16H14O3 B088967 Ethyl 4-benzoylbenzoate CAS No. 15165-27-2

Ethyl 4-benzoylbenzoate

Cat. No. B088967
CAS RN: 15165-27-2
M. Wt: 254.28 g/mol
InChI Key: OTYJRBJRMVNCQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-benzoylbenzoate is synthesized through specific chemical reactions. For example, a study by Inkaya et al. (2012) describes the synthesis of a related molecule, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, characterized by IR–NMR spectroscopy and single-crystal X-ray diffraction. Another study by Haroon et al. (2018) discusses the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, providing insight into similar synthetic processes.

Molecular Structure Analysis

The molecular structure of Ethyl 4-benzoylbenzoate is complex and can be analyzed using various techniques such as X-ray diffraction, as demonstrated in the study by Yeong et al. (2018) on a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate.

Chemical Reactions and Properties

Ethyl 4-benzoylbenzoate undergoes various chemical reactions. The study by Koca et al. (2014) on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides insights into similar reactions.

Physical Properties Analysis

The physical properties of Ethyl 4-benzoylbenzoate, such as melting point, boiling point, and solubility, can be inferred from studies like that of Ablajan and Xiamuxi (2011) on 4-Arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones, which discuss the physical characteristics of structurally similar compounds.

Chemical Properties Analysis

Scientific Research Applications

  • Ethyl 4-benzoylbenzoate derivatives have shown potential as analgesic and anti-inflammatory agents. For instance, a study synthesized and tested 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, finding one compound in particular to exhibit significant analgesic and anti-inflammatory activities (Gokulan et al., 2012).

  • Research has also explored the synthesis of various heterocyclic compounds involving Ethyl 4-benzoylbenzoate or its analogs. These include studies on the synthesis of thiopyrano[1]benzothiophens and isomeric nitro 2-benzoylbenzoic acids, which contribute to our understanding of chemical properties and potential applications of these compounds (Buggle et al., 1983); (Martin & Valente, 1998).

  • Ethyl 4-benzoylbenzoate and its analogs have been evaluated for hypolipidemic activity, showing promising results in lowering cholesterol and free fatty acids in animal models (Baggaley et al., 1977).

  • The compound has also been used in chromatography studies to investigate retention parameters of isomeric 2-benzoylbenzoic acids. This research is important for understanding the molecular interactions in ion-pair systems, which can have implications in drug development and chemical analysis (Bieganowska & Petruczynik, 1995).

  • Additionally, Ethyl 4-benzoylbenzoate derivatives have been studied for their anti-inflammatory properties in various pharmacological contexts, such as in the synthesis of 6-benzylidenethiazolo[3,2-b]-1,2, 4-triazole-5(6H)-ones and imidazo[1,2-a]pyrazine derivatives (Tozkoparan et al., 2000); (Abignente et al., 1992).

  • Ethyl 4-benzoylbenzoate has also been a focus in antimicrobial research, particularly in the synthesis and evaluation of novel sulphapiperazine containing arylazopyrazoles and other derivatives (Shah et al., 2013).

Future Directions

Future research could focus on the synthesis and applications of Ethyl 4-benzoylbenzoate, as well as its potential uses in various fields. For instance, similar compounds have been used in the synthesis of a wide variety of aromatic azoles . Additionally, Benzyl benzoate has been used as a topical treatment for scabies and lice .

properties

IUPAC Name

ethyl 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJRBJRMVNCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341202
Record name Ethyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzoylbenzoate

CAS RN

15165-27-2
Record name Ethyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzoylbenzoic acid (20 g, 88.4 mmole), toluene (5 mL), p-toluenesulfonic acid (1 g) and ethanol (20 mL) was refluxed for 12 hours, cooled, washed with 5% sodium carbonate, and neutralized by water wash. The organic layer was dried over anhydrous magnesium sulfate and concentrated to obtain 22 g ethyl 4-benzoylbenzoate in a yield 90.5%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HS Chen, SC Kuo, CM Teng, FY Lee, JP Wang… - Bioorganic & medicinal …, 2008 - Elsevier
Previously, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified by us as the first non-peptide protease-activated receptor 4 (PAR4) antagonist. To continue on our …
Number of citations: 67 www.sciencedirect.com
Y Peng, S Liu, L Wang, Y Xu, Z Wu… - Macromolecular Rapid …, 2022 - Wiley Online Library
… )−diphenyl iodonium hexafluorophosphate (Ph 2 I + ) complex (DAPTB/Ph 2 I + ) as the photocatalyst and 2-((((4-(fluorosulfonyl)benzyl)thio)carbonothioyl)thio)ethyl 4-benzoylbenzoate (…
Number of citations: 7 onlinelibrary.wiley.com
PS Engel, DW Horsey, JN Scholz… - The Journal of …, 1992 - ACS Publications
The photophysics of a series of compounds has been studied wherein a triplet sensitizer such as benzophenone (BB) or thioxanthone (TH) is linked via an ester group to an azoalkane …
Number of citations: 45 pubs.acs.org
PL Baccon-Sollier, Y Malki, M Maye… - Journal of Enzyme …, 2020 - Taylor & Francis
… evaporated in vacuo to offer ethyl 4-benzoylbenzoate as a white powder (1.09 g, 97% yield), with spectral data in agreement with the literatureCitation 16 . Ethyl 4-benzoylbenzoate (1 g, …
Number of citations: 9 www.tandfonline.com
CJ Rohbogner, GC Clososki, P Knochel - 2007 - Citeseer
General All reactions were carried out under an argon atmosphere in flame-dried glassware. Syringes which were used to transfer anhydrous solvents or reagents were purged with …
Number of citations: 2 citeseerx.ist.psu.edu
JR Carson, SJ Coats, EE Codd, SL Dax, J Lee… - Bioorganic & medicinal …, 2004 - Elsevier
… a phenethyl group on the tropane nitrogen, varying in the carboxamide functionality, were prepared by McMurray condensation of N-phenethyl tropinone with ethyl 4-benzoylbenzoate …
Number of citations: 28 www.sciencedirect.com
I Kazmierski, M Bastienne, C Gosmini… - The Journal of …, 2004 - ACS Publications
The cross-coupling of various para- and meta-substituted aromatic bromides, mostly bearing sensitive moieties, with several carboxylic acid anhydrides is reported. This reaction can be …
Number of citations: 82 pubs.acs.org
D Volke, M Daghish, L Hennig… - Helvetica chimica …, 2003 - Wiley Online Library
The synthesis of some 3‐aryl‐3‐(trifluoromethyl)3H‐diazirine and benzophenone‐based photoaffinity labels is reported. The photolabile group is bound to a scaffold that also …
Number of citations: 12 onlinelibrary.wiley.com
RD Rieke, WR Klein, TC Wu - The Journal of Organic Chemistry, 1993 - ACS Publications
The preparation of a highly reactive zerovalent copper complex by the direct reduction of lithium (2-thienylcyano) cuprate with preformed lithium naphthalenide is described. This active …
Number of citations: 51 pubs.acs.org
M He, X Yu, Y Wang, F Li, M Bao - The Journal of Organic …, 2021 - ACS Publications
In this study, 2,3-dicyanopyrazino phenanthrene (DCPP), a commodity chemical that can be prepared at an industrial scale, was used as a photocatalyst in lieu of Ru or Ir complexes in …
Number of citations: 8 pubs.acs.org

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